Methyl 5,7-dimethoxycinnoline-3-carboxylate

Description

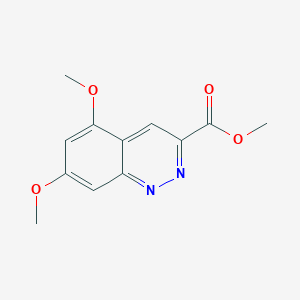

Methyl 5,7-dimethoxycinnoline-3-carboxylate is a diazine derivative characterized by a cinnoline core (a bicyclic structure with two nitrogen atoms at positions 1 and 2) substituted with methoxy groups at positions 5 and 7 and a methyl ester at position 3 . Its conjugated system enables efficient electron delocalization, endowing it with notable photophysical properties such as enhanced light absorption and emission profiles . The methoxy groups introduce steric hindrance, influencing reactivity in nucleophilic substitutions, while the carboxylate moiety facilitates hydrogen bonding, modulating solubility and environmental interactions . This compound is primarily studied for applications in photochemistry and materials science due to its unique electronic structure.

Properties

IUPAC Name |

methyl 5,7-dimethoxycinnoline-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O4/c1-16-7-4-9-8(11(5-7)17-2)6-10(14-13-9)12(15)18-3/h4-6H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSDCEYAJAHPJQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=NN=C(C=C2C(=C1)OC)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5,7-dimethoxycinnoline-3-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the condensation of 5,7-dimethoxy-2-nitrobenzaldehyde with ethyl acetoacetate, followed by cyclization and esterification . The reaction conditions often require the use of catalysts and specific temperature settings to ensure the desired product yield.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 5,7-dimethoxycinnoline-3-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Nucleophiles like amines, thiols, and alcohols are used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinones, while reduction can produce amines .

Scientific Research Applications

Methyl 5,7-dimethoxycinnoline-3-carboxylate has a wide range of applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Biology: The compound is utilized in studies involving enzyme interactions and protein modifications.

Medicine: Research into its potential therapeutic effects is ongoing, particularly in the field of cancer treatment.

Industry: It is employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 5,7-dimethoxycinnoline-3-carboxylate involves its interaction with specific molecular targets. It can bind to enzymes and proteins, altering their activity and function. The pathways involved in these interactions are complex and depend on the specific biological context .

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

Heterocyclic Compounds with Nitrogenous Cores

7-Chloro-3-methyl-1H-indole-2-carboxylic acid

- Structure : Indole core (benzopyrrole) with chlorine at position 7, methyl at position 3, and a carboxylic acid at position 2 .

- Key Differences: The indole core contains one nitrogen atom (vs. two in cinnoline), altering electron distribution. The carboxylic acid group (vs. methyl ester) increases acidity and polar solubility. Chlorine, an electron-withdrawing group, reduces electron density compared to methoxy’s electron-donating effects.

- Applications: Indole derivatives are often bioactive, but this compound’s lack of photophysical properties limits overlap with the cinnoline derivative .

Table 1: Comparison of Heterocyclic Cores

Methyl Ester-Containing Compounds

Sandaracopimaric Acid Methyl Ester

- Structure : Diterpene (labdane skeleton) with a methyl ester .

- Key Differences: Bulky tricyclic diterpene core (vs. planar cinnoline) reduces conjugation and photochemical utility. Lacks nitrogen atoms, limiting electronic delocalization.

- Applications : Used in resin chemistry and antimicrobial studies due to diterpene bioactivity .

Methyl Shikimate

- Structure : Cyclohexene derivative with hydroxyl groups and a methyl ester .

- Key Differences :

- Polar hydroxyl groups enhance water solubility (vs. methoxy’s lipophilic nature).

- Absence of aromaticity or nitrogen limits photophysical applications.

- Applications : Biosynthetic precursor in alkaloid and aromatic compound production .

Table 2: Methyl Ester Functional Group Comparison

Substituent Effects on Reactivity and Properties

Methoxy vs. Chloro Substituents

- Methoxy Groups: Electron-donating (+M effect), increase electron density, and enhance conjugation in this compound .

- Chloro Substituents : Electron-withdrawing (-I effect), reduce electron density, as seen in 7-Chloro-3-methyl-1H-indole-2-carboxylic acid .

Ester vs. Carboxylic Acid

- Methyl Ester: Lowers solubility in polar solvents but stabilizes against hydrolysis. Critical for the cinnoline derivative’s environmental stability .

- Carboxylic Acid : Increases solubility in basic conditions but prone to deprotonation, altering reactivity .

Biological Activity

Methyl 5,7-dimethoxycinnoline-3-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of the biological activity associated with this compound, drawing from various research studies and findings.

Chemical Structure and Properties

This compound is characterized by its unique cinnoline structure, which contributes to its diverse biological activities. The presence of methoxy groups at the 5 and 7 positions enhances its solubility and may influence its interaction with biological targets.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, a related compound showed a minimum inhibitory concentration (MIC) of 0.21 µM against Gram-negative microorganisms such as Pseudomonas aeruginosa and Escherichia coli . This suggests potential utility in treating infections caused by resistant bacterial strains.

Anti-Cancer Properties

Research has demonstrated that this compound may possess anti-cancer properties. A study evaluating various derivatives found that certain analogs exhibited potent inhibition of cell growth in cancer cell lines, with IC50 values indicating effective cytotoxicity . The mechanism underlying this activity may involve the inhibition of specific kinases or pathways critical for tumor growth.

Molecular Docking Studies

Molecular docking studies have been employed to elucidate the interactions between this compound and its biological targets. These studies suggest that the compound can effectively bind to key enzymes involved in cancer proliferation and antimicrobial resistance mechanisms . The binding affinities observed indicate a strong potential for therapeutic applications.

Case Studies

- Antimicrobial Efficacy : In a comparative study of various compounds, this compound was tested against clinical strains of bacteria. Results showed it had comparable efficacy to established antibiotics, highlighting its potential as a novel antimicrobial agent.

- Cancer Cell Line Testing : In vitro tests on breast cancer cell lines revealed that this compound significantly inhibited cell proliferation at low concentrations, suggesting its potential as a lead compound in anti-cancer drug development.

Data Table: Biological Activity Overview

| Activity Type | Tested Compound | MIC/IC50 Value | Target Organism/Cell Line |

|---|---|---|---|

| Antimicrobial | This compound | 0.21 µM | Pseudomonas aeruginosa, E. coli |

| Anti-Cancer | This compound | IC50: <10 µM | MDA-MB-231 (breast cancer) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.